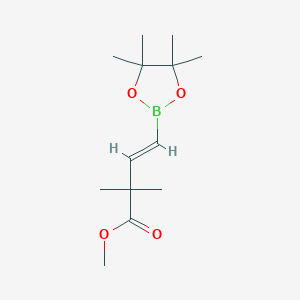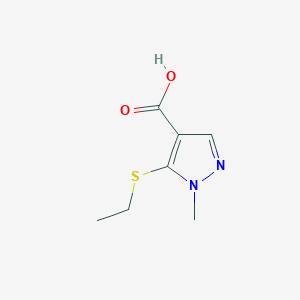
5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (ESMPCA), also known as 5-ethylthio-1-methylpyrazole-4-carboxylic acid, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. ESMPCA is a sulfanyl-substituted pyrazole, which is a type of heterocyclic compound that is composed of a five-membered ring containing three carbon atoms and two nitrogen atoms. It is widely used in the synthesis of various compounds, and has been found to possess several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ESMPCA has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. It has been found to possess several unique properties, such as its ability to act as a catalyst for the synthesis of several compounds, and its ability to act as a ligand for metals. In addition, ESMPCA has been used in the synthesis of several biologically active compounds, such as anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of several other compounds, such as dyes and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ESMPCA is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the ethylthio group and the nitrogen atom of the pyrazole ring. This covalent bond is believed to be responsible for the catalytic activity of ESMPCA, as well as its ability to act as a ligand for metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESMPCA have not been extensively studied, but it is believed to possess several potential benefits. It has been found to possess anti-inflammatory activity, and it has been shown to inhibit the growth of several species of fungi. In addition, ESMPCA has been found to possess antioxidant activity, and it has been shown to reduce the levels of several inflammatory markers in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using ESMPCA in laboratory experiments are its low cost, its ease of synthesis, and its ability to act as a catalyst for the synthesis of several compounds. However, there are some limitations to using ESMPCA in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of light or air. In addition, its mechanism of action is not fully understood, and its effects on humans and other organisms have not been extensively studied.
Direcciones Futuras
Given the potential applications of ESMPCA in scientific research and laboratory experiments, there are several potential future directions for research. These include further studies of its biochemical and physiological effects, further studies of its mechanism of action, and further studies of its potential applications in the synthesis of biologically active compounds. In addition, further studies of its solubility, stability, and toxicity are needed in order to better understand its potential uses in laboratory experiments.
Métodos De Síntesis
The synthesis of ESMPCA can be accomplished through several different methods. The most common method is the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylate in the presence of a base. This reaction is carried out in an inert atmosphere at a temperature of 80°C, and yields ESMPCA as the main product. Other methods of synthesis include the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylic acid in the presence of a base, and the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylate in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
5-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWQMGRHVXTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfanyl-1-methyl-1h-pyrazole-4-carboxylic acid | |
CAS RN |
1365943-02-7 |
Source


|
| Record name | 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

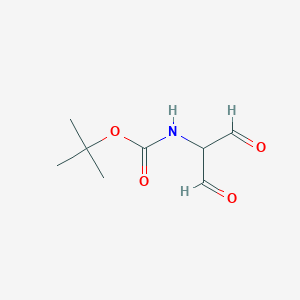


![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
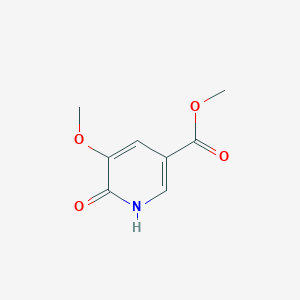



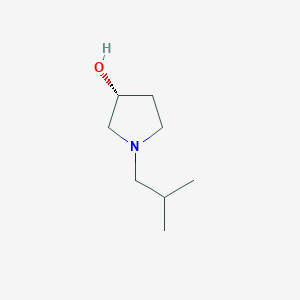


![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
